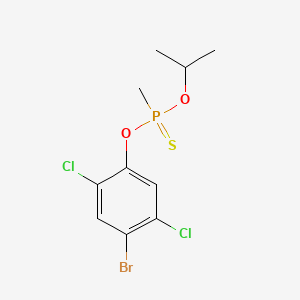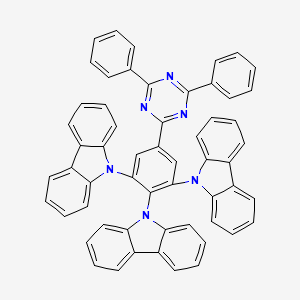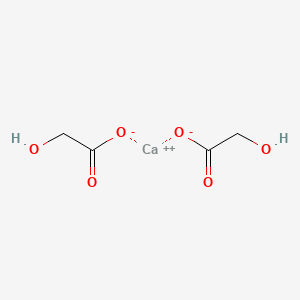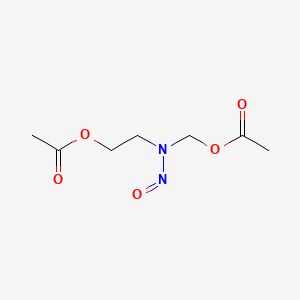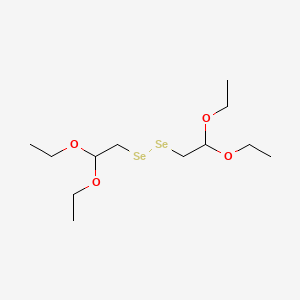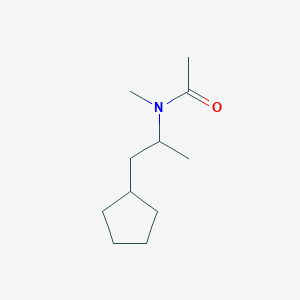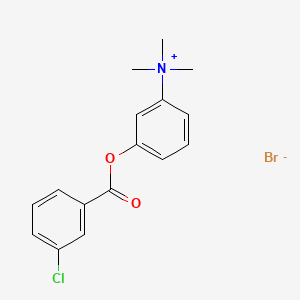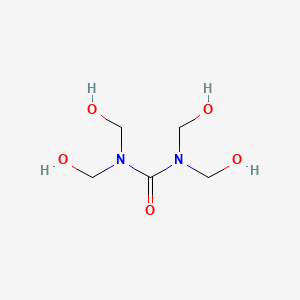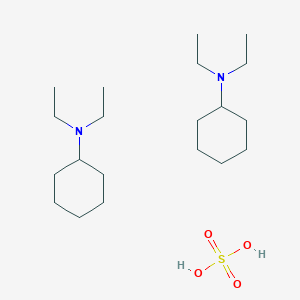
N,N-diethylcyclohexanamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylcyclohexanamine; sulfuric acid is a compound formed by the combination of N,N-diethylcyclohexanamine and sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant due to its ability to reduce surface tension and enhance the solubility of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N,N-diethylcyclohexanamine; sulfuric acid typically involves the reaction of N,N-diethylcyclohexanamine with sulfuric acid. One common method is the continuous sulfation process, where N,N-diethylcyclohexanamine is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C. The resulting product is then neutralized with a base to form the final compound .
Industrial Production Methods
In industrial settings, the production of N,N-diethylcyclohexanamine; sulfuric acid often involves the use of large-scale reactors and continuous production lines. The process typically includes the sulfation of alcohols with sulfur trioxide, followed by neutralization with N,N-diethylcyclohexanamine. This method ensures high efficiency and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylcyclohexanamine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of N,N-diethylcyclohexanamine .
Aplicaciones Científicas De Investigación
N,N-diethylcyclohexanamine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products
Mecanismo De Acción
The mechanism of action of N,N-diethylcyclohexanamine; sulfuric acid involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also interact with biological membranes, altering their permeability and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-diethylcyclohexanamine; sulfuric acid include:
N,N-dimethylcyclohexylamine: A related amine with similar surfactant properties.
Sulfuric acid, monododecyl ester: Another surfactant with similar chemical properties
Uniqueness
N,N-diethylcyclohexanamine; sulfuric acid is unique due to its specific combination of N,N-diethylcyclohexanamine and sulfuric acid, which imparts distinct surfactant properties and enhances its solubility and reactivity compared to other similar compounds .
Propiedades
Número CAS |
65087-20-9 |
|---|---|
Fórmula molecular |
C20H44N2O4S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
N,N-diethylcyclohexanamine;sulfuric acid |
InChI |
InChI=1S/2C10H21N.H2O4S/c2*1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h2*10H,3-9H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
BGBIUUBEZRRSNJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
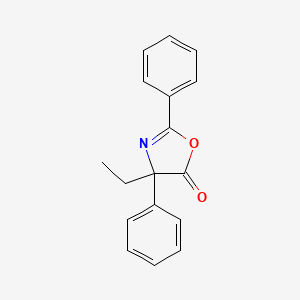
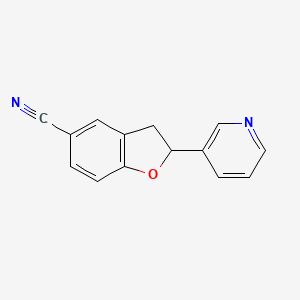
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
